2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile
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Overview
Description
“2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile” is a chemical compound with the molecular formula C14H16ClF3N4 . It is a complex organic molecule that contains a trifluoromethyl group, a pyridinyl group, and a piperazino group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process can involve various steps including chlorination and fluorination .Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C14H16ClF3N4. It contains a trifluoromethyl group (-CF3), a pyridinyl group (a nitrogen-containing aromatic ring), and a piperazino group (a type of diazine with two nitrogen atoms). The exact structure would require more specific information or computational chemistry techniques to elucidate .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of various functional groups. The trifluoromethyl group, for instance, is known to participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its molecular formula and the functional groups it contains. For example, it is likely to have a relatively high molecular weight (332.75 g/mol) due to the presence of multiple heavy atoms (chlorine, nitrogen, and fluorine) . More specific properties like melting point, boiling point, and density would require experimental determination .Scientific Research Applications
Therapeutic Applications
Piperazine derivatives, including compounds similar to the one , are significant in the rational design of drugs due to their structural flexibility and broad pharmacological potential. These compounds have been identified in numerous therapeutic agents across different categories, such as antipsychotic, antidepressant, anticancer, antiviral, anti-inflammatory, and many others. The modification of the substitution pattern on the piperazine nucleus can lead to significant differences in medicinal efficacy, showcasing the chemical's adaptability to various therapeutic needs. Such modifications have led to the development of new drugs with improved pharmacokinetic and pharmacodynamic properties (A. Rathi et al., 2016).
Environmental Analysis
Piperazine derivatives also play a role in environmental sciences, especially in the analysis of pollutants and as components in nanofiltration membranes. For instance, novel piperazine-based nanofiltration membranes have been developed, featuring crumpled polyamide layers that significantly enhance water permeance. These membranes are used for water softening, purification, and wastewater treatment, underscoring the environmental applications of piperazine derivatives. The mechanisms behind the formation of these crumpled structures and their impact on membrane performance highlight the intersection of chemical engineering and environmental science (Senlin Shao et al., 2022).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact properties and uses. In general, compounds containing trifluoromethyl groups can be hazardous and require careful handling. They may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research and development involving this compound could be quite broad. Given the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals, there is ongoing interest in developing new synthetic methods and applications for trifluoromethyl-containing compounds . This could include the development of new drugs or agrochemicals, or the use of this compound as a building block in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4/c1-13(2,9-19)22-5-3-21(4-6-22)12-11(15)7-10(8-20-12)14(16,17)18/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOROZDHOHLQRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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